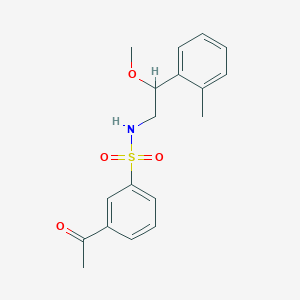

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

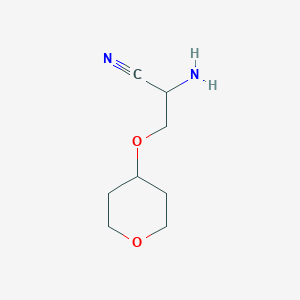

This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound is a benzenesulfonamide derivative, which are often used in the creation of dyes and therapeutic agents .

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. The synthesis of similar compounds often involves reactions like nucleophilic aromatic substitution or electrophilic aromatic substitution .Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other compounds. The reactivity of a compound is heavily influenced by its molecular structure .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, molar refractivity, polarizability, and others .Scientific Research Applications

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded oligonucleotides designed to specifically bind to the mRNA of target genes, thereby modulating gene expression. The compound can be used to modify ASOs to increase their stability and binding affinity. This is particularly useful in research and therapeutic applications where gene silencing is desired .

Small Interfering RNA (siRNA)

Similar to ASOs, siRNA are used to silence gene expression post-transcriptionally. The compound can be incorporated into siRNA structures to enhance nuclease resistance, ensuring that the siRNA remains intact longer in biological systems to exert its gene-silencing effect .

Aptamer Research

Aptamers are oligonucleotide or peptide molecules that bind to specific target molecules. The compound can be used to stabilize aptamers against degradation, making them more effective for use in diagnostic or therapeutic applications .

Nuclease Resistance

Nucleases are enzymes that degrade nucleic acids. By modifying oligonucleotides with this compound, researchers can create molecules with increased resistance to nuclease activity. This is crucial for the development of oligonucleotide-based drugs and diagnostics that require longer half-lives in biological systems .

Molecular Probes

In the development of fluorescent molecular probes for gene detection, the compound can be used to modify oligonucleotides to enhance their stability and binding properties. This allows for more accurate and reliable gene detection in various research applications .

Therapeutic Agents

The compound’s ability to stabilize oligonucleotides makes it valuable in the design of therapeutic agents. It can be used to enhance the pharmacokinetic properties of drugs, allowing for better distribution and efficacy in disease treatment .

Diagnostic Tools

In the field of diagnostics, the compound can be used to modify oligonucleotides that are part of assays designed to detect specific genetic markers. This increases the accuracy and reliability of the diagnostic tools .

Research Tools & Reagents

The compound is also used in the synthesis of oligonucleotides for research purposes. It can be used to create reagents that are resistant to degradation, which is essential for experiments that require precise and stable genetic tools .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-acetyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-13-7-4-5-10-17(13)18(23-3)12-19-24(21,22)16-9-6-8-15(11-16)14(2)20/h4-11,18-19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJJRYRACHVATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)

![N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2918965.png)

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)

![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)

![N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2918975.png)

![ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2918977.png)